molecular formula C20H14BrN3O3S B15006022 ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Katalognummer: B15006022
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: SRPGXSXGSRTKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzothiazole moiety, a bromophenyl group, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-carbonyl chloride with 4-bromoaniline to form an intermediate product. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base, such as potassium carbonate, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

The presence of the bromine atom in this compound makes it unique and may confer specific properties that are advantageous for certain applications.

Eigenschaften

Molekularformel

C20H14BrN3O3S

Molekulargewicht

456.3 g/mol

IUPAC-Name

ethyl 4-(1,3-benzothiazole-2-carbonyl)-1-(4-bromophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H14BrN3O3S/c1-2-27-20(26)17-14(11-24(23-17)13-9-7-12(21)8-10-13)18(25)19-22-15-5-3-4-6-16(15)28-19/h3-11H,2H2,1H3

InChI-Schlüssel

SRPGXSXGSRTKJZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.